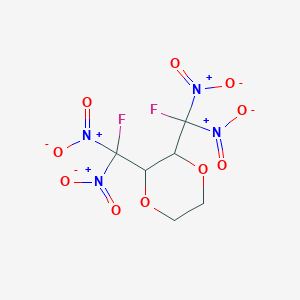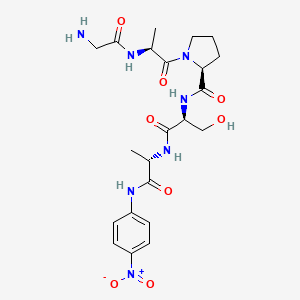
3-Anilinopropane-1,2-dithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Anilinopropane-1,2-dithiol is an organic compound characterized by the presence of an aniline group attached to a propane-1,2-dithiol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-anilinopropane-1,2-dithiol typically involves the reaction of aniline with propane-1,2-dithiol under controlled conditions. One common method involves the use of a Lewis acid catalyst to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-Anilinopropane-1,2-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.
Major Products Formed:
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
3-Anilinopropane-1,2-dithiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer chemistry.
Mecanismo De Acción
The mechanism of action of 3-anilinopropane-1,2-dithiol involves its ability to interact with various molecular targets. The thiol groups can form covalent bonds with metal ions, making it an effective ligand in coordination chemistry. Additionally, the aniline group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
1,3-Dithiolanes: These compounds have a similar dithiol structure but differ in the position of the sulfur atoms.
1,3-Dithianes: Similar to 1,3-dithiolanes but with an additional carbon atom in the ring structure.
Aniline Derivatives: Compounds with an aniline group attached to different backbones.
Uniqueness: 3-Anilinopropane-1,2-dithiol is unique due to the combination of an aniline group with a propane-1,2-dithiol backbone. This structure imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes with metal ions.
Propiedades
Número CAS |
404844-21-9 |
|---|---|
Fórmula molecular |
C9H13NS2 |
Peso molecular |
199.3 g/mol |
Nombre IUPAC |
3-anilinopropane-1,2-dithiol |
InChI |
InChI=1S/C9H13NS2/c11-7-9(12)6-10-8-4-2-1-3-5-8/h1-5,9-12H,6-7H2 |
Clave InChI |
OOIXOQGBRDVZCM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NCC(CS)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-oxabicyclo[4.1.0]heptane-1-carboxylic Acid](/img/structure/B14256275.png)
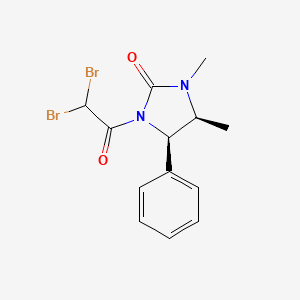
![N,N-Dimethyl-4-{[1-(trifluoroacetyl)piperidin-4-yl]methyl}benzamide](/img/structure/B14256288.png)
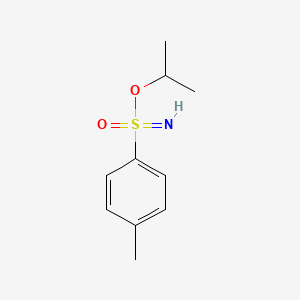
![1-[4-(4-Ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B14256295.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide](/img/structure/B14256300.png)
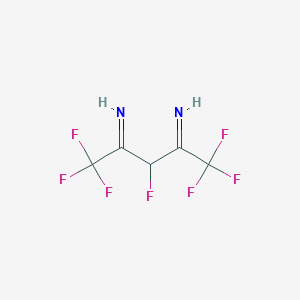
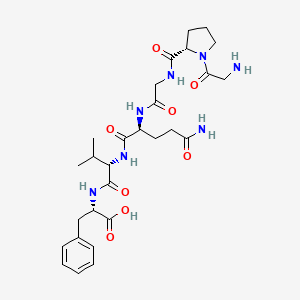
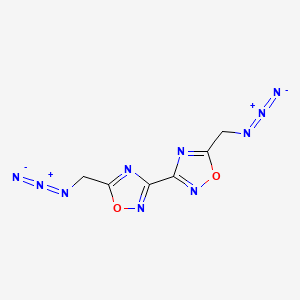

![Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]-](/img/structure/B14256335.png)
